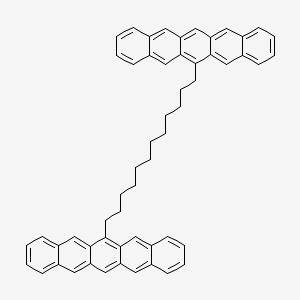
6,6'-(Dodecane-1,12-diyl)dipentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-(Dodecane-1,12-diyl)dipentacene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two pentacene units connected by a dodecane linker. Pentacene is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The dodecane linker in 6,6’-(Dodecane-1,12-diyl)dipentacene provides flexibility and enhances the compound’s solubility and processability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Dodecane-1,12-diyl)dipentacene typically involves the following steps:
Preparation of Dodecane-1,12-diol: Dodecane-1,12-diol can be synthesized through the reduction of dodecanedioic acid using a reducing agent such as lithium aluminum hydride.
Formation of Dodecane-1,12-diyl Bis(bromide): Dodecane-1,12-diol is then converted to dodecane-1,12-diyl bis(bromide) by reacting it with phosphorus tribromide.
Coupling with Pentacene: The final step involves coupling the dodecane-1,12-diyl bis(bromide) with pentacene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form 6,6’-(Dodecane-1,12-diyl)dipentacene.
Industrial Production Methods
Industrial production of 6,6’-(Dodecane-1,12-diyl)dipentacene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6,6’-(Dodecane-1,12-diyl)dipentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pentacenequinone derivatives.
Reduction: Formation of pentacenehydroquinone derivatives.
Substitution: Formation of brominated pentacene derivatives.
科学研究应用
6,6’-(Dodecane-1,12-diyl)dipentacene has several scientific research applications, including:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells for efficient light absorption and charge transport.
Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging.
作用机制
The mechanism of action of 6,6’-(Dodecane-1,12-diyl)dipentacene in organic electronics involves the following steps:
Charge Injection: Electrons or holes are injected into the compound from the electrodes.
Charge Transport: The charges move through the conjugated system of the pentacene units, facilitated by the flexible dodecane linker.
Charge Collection: The charges are collected at the opposite electrode, completing the circuit.
The molecular targets and pathways involved include the π-conjugated system of the pentacene units, which allows for efficient charge transport and high charge carrier mobility.
相似化合物的比较
Similar Compounds
Pentacene: A well-known organic semiconductor with high charge carrier mobility.
6,6’-(Hexane-1,6-diyl)dipentacene: Similar structure but with a shorter hexane linker.
6,6’-(Octane-1,8-diyl)dipentacene: Similar structure but with an octane linker.
Uniqueness
6,6’-(Dodecane-1,12-diyl)dipentacene is unique due to its longer dodecane linker, which provides enhanced solubility and processability compared to its shorter-linker analogs. This makes it more suitable for solution-based processing techniques used in the fabrication of organic electronic devices.
属性
CAS 编号 |
920514-15-4 |
|---|---|
分子式 |
C56H50 |
分子量 |
723.0 g/mol |
IUPAC 名称 |
6-(12-pentacen-6-yldodecyl)pentacene |
InChI |
InChI=1S/C56H50/c1(3-5-7-9-27-51-53-35-43-23-15-11-19-39(43)29-47(53)33-48-30-40-20-12-16-24-44(40)36-54(48)51)2-4-6-8-10-28-52-55-37-45-25-17-13-21-41(45)31-49(55)34-50-32-42-22-14-18-26-46(42)38-56(50)52/h11-26,29-38H,1-10,27-28H2 |
InChI 键 |
HWKKJKJPUWSTCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=CC9=CC1=CC=CC=C1C=C96 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12615603.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
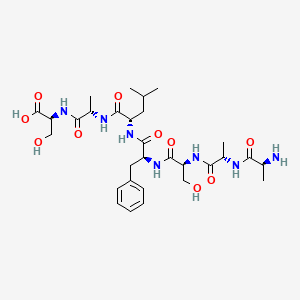
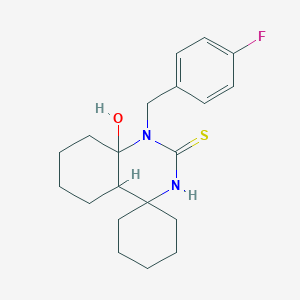
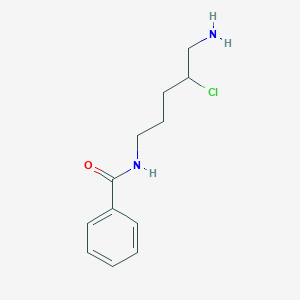
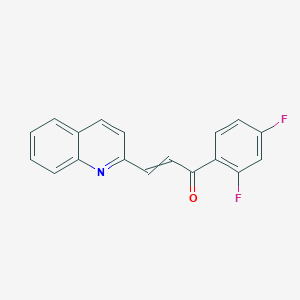
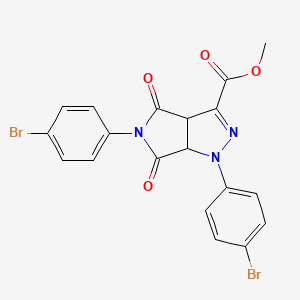
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
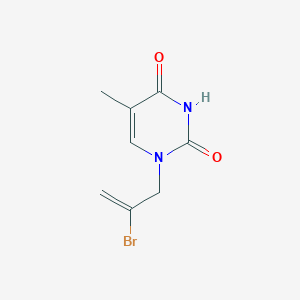
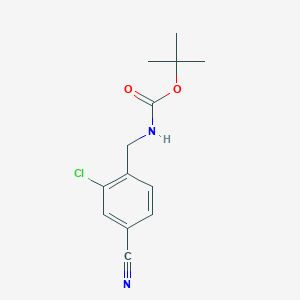
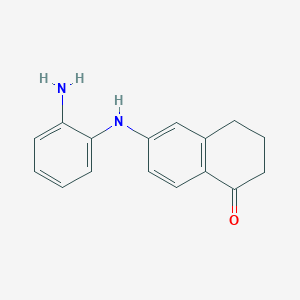
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
